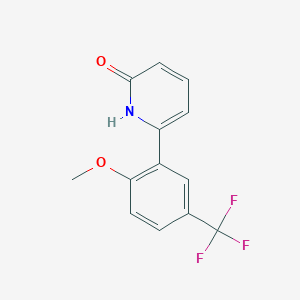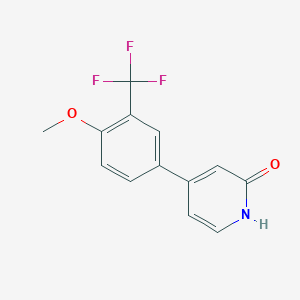
6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine (6-DMSHP) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble solid with a molecular weight of 276.31 g/mol. 6-DMSHP has been used in a variety of biological and chemical studies due to its unique properties, such as its ability to act as a substrate for enzymes and its low toxicity.
Aplicaciones Científicas De Investigación
6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, such as the enzyme tyrosinase, which is involved in the biosynthesis of melanin. 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has also been used as a fluorescent probe for the detection of nitric oxide (NO) and as a fluorescent marker for the detection of DNA damage. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Mecanismo De Acción
The mechanism of action of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% acts as a substrate for enzymes, such as tyrosinase and COX-2, and as an inhibitor of these enzymes. It is also believed that 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can act as a fluorescent probe for the detection of NO and as a fluorescent marker for the detection of DNA damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% are not fully understood. However, it is believed that 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can act as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used as an inhibitor of the enzyme COX-2, which is involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its low toxicity. 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is water-soluble and can be synthesized in a laboratory setting using standard laboratory equipment. However, there are some limitations to using 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments. For example, the mechanism of action of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood, and its effects on biochemical and physiological processes are not yet known.
Direcciones Futuras
The potential future directions for 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis methods of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% could lead to improved production methods. Finally, further research into the potential toxicity of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% could lead to improved safety protocols when using it in laboratory experiments.
Métodos De Síntesis
6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized through a two-step process using an alkylation reaction. The first step involves reacting an aryl halide with an alkylating agent in an organic solvent, such as dichloromethane. The second step involves a nucleophilic substitution reaction, in which 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is formed by replacing the halide group with a dimethylsulfamoyl group. This process can be carried out in a laboratory setting using standard laboratory equipment.
Propiedades
IUPAC Name |
N,N-dimethyl-2-(6-oxo-1H-pyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-8-4-3-6-10(12)11-7-5-9-13(16)14-11/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRGSODDKZSCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














